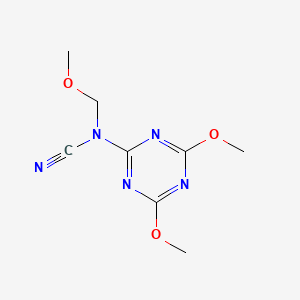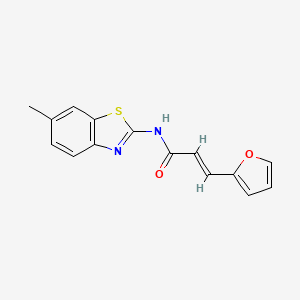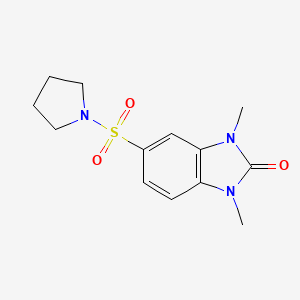
N-(3-acetylphenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-1-pyrrolidinecarboxamide, also known as CPP-ACP, is a synthetic peptide that has been extensively studied for its potential applications in dentistry. CPP-ACP is a combination of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP), which are both naturally occurring compounds found in milk. This compound has been shown to have a number of beneficial effects on oral health, including remineralization of tooth enamel, inhibition of dental plaque formation, and prevention of tooth decay. In
科学的研究の応用
N-(3-acetylphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential applications in dentistry. It has been shown to have a number of beneficial effects on oral health, including remineralization of tooth enamel, inhibition of dental plaque formation, and prevention of tooth decay. N-(3-acetylphenyl)-1-pyrrolidinecarboxamide has also been studied for its potential applications in other areas of medicine, including drug delivery and cancer treatment.
作用機序
The mechanism of action of N-(3-acetylphenyl)-1-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the formation of complexes between CPP and ACP. These complexes are thought to help stabilize calcium and phosphate ions, which are necessary for the remineralization of tooth enamel. N-(3-acetylphenyl)-1-pyrrolidinecarboxamide has also been shown to inhibit the formation of dental plaque by interfering with the adhesion of bacteria to tooth surfaces.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects on oral health. It has been shown to remineralize tooth enamel, inhibit dental plaque formation, and prevent tooth decay. N-(3-acetylphenyl)-1-pyrrolidinecarboxamide has also been shown to have antibacterial properties, which may help to prevent the growth of harmful bacteria in the mouth.
実験室実験の利点と制限
One of the main advantages of N-(3-acetylphenyl)-1-pyrrolidinecarboxamide is its ability to remineralize tooth enamel, which makes it a promising candidate for the development of new dental treatments. However, there are also some limitations to using N-(3-acetylphenyl)-1-pyrrolidinecarboxamide in lab experiments. For example, N-(3-acetylphenyl)-1-pyrrolidinecarboxamide can be difficult to synthesize, and it may be expensive to produce in large quantities.
将来の方向性
There are many potential future directions for research on N-(3-acetylphenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of new dental treatments that incorporate N-(3-acetylphenyl)-1-pyrrolidinecarboxamide. Researchers are also interested in exploring the potential applications of N-(3-acetylphenyl)-1-pyrrolidinecarboxamide in other areas of medicine, such as drug delivery and cancer treatment. Additionally, there is a need for further research to better understand the mechanism of action of N-(3-acetylphenyl)-1-pyrrolidinecarboxamide and its effects on oral health.
合成法
N-(3-acetylphenyl)-1-pyrrolidinecarboxamide can be synthesized through a number of different methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and enzymatic synthesis. Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. Solution-phase peptide synthesis involves the use of solution-phase chemistry to synthesize peptides. Enzymatic synthesis involves the use of enzymes to catalyze the formation of peptide bonds between amino acids. The most commonly used method for synthesizing N-(3-acetylphenyl)-1-pyrrolidinecarboxamide is solid-phase peptide synthesis.
特性
IUPAC Name |
N-(3-acetylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(16)11-5-4-6-12(9-11)14-13(17)15-7-2-3-8-15/h4-6,9H,2-3,7-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUCPFIYWKTQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759651.png)
![N-[(5-nitro-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5759659.png)
![N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B5759660.png)


![8,9-dimethyl-2-(2-pyridinyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5759668.png)

![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine](/img/structure/B5759682.png)

![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B5759707.png)



